molecular formula C27H24FNO3 B15034437 2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate

2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate

Cat. No.: B15034437
M. Wt: 429.5 g/mol
InChI Key: VUXUBGRWFYWMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a quinoline core with various substituents, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of Substituents: The methyl groups and benzoyl group can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Formation of the Ester: The final step involves esterification with 4-fluorobenzoic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine (Br2) for bromination.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

    Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Some quinoline derivatives exhibit antimicrobial properties.

    Anticancer Agents: Research has shown potential anticancer activity in certain quinoline compounds.

Medicine

    Pharmaceuticals: Quinoline derivatives are used in the development of drugs for malaria, bacterial infections, and cancer.

Industry

    Materials Science: These compounds are used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

The unique combination of substituents in 2,2,4-Trimethyl-1-(3-methylbenzoyl)-1,2-dihydroquinolin-6-yl 4-fluorobenzoate may confer specific properties, such as enhanced biological activity or improved stability, distinguishing it from other quinoline derivatives.

Properties

Molecular Formula

C27H24FNO3

Molecular Weight

429.5 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(3-methylbenzoyl)quinolin-6-yl] 4-fluorobenzoate

InChI

InChI=1S/C27H24FNO3/c1-17-6-5-7-20(14-17)25(30)29-24-13-12-22(15-23(24)18(2)16-27(29,3)4)32-26(31)19-8-10-21(28)11-9-19/h5-16H,1-4H3

InChI Key

VUXUBGRWFYWMNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)F)C(=CC2(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.